molecular formula C11H18O7 B13361353 Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate

Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate

Cat. No.: B13361353
M. Wt: 262.26 g/mol
InChI Key: VOMYKASIOYNQHX-KCJUWKMLSA-N
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Description

Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate is an organic compound with a complex structure that includes ester and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate typically involves esterification reactions. One common method is the reaction of (2S,3S)-3-hydroxy-2-methylsuccinic acid with butyric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate involves its interaction with specific molecular targets and pathways. The ester and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2S,3S)-3-hydroxy-2-methylsuccinate
  • Dimethyl (2S,3S)-3-(acetoxy)-2-hydroxy-2-methylsuccinate
  • Dimethyl (2S,3S)-3-(propionyloxy)-2-hydroxy-2-methylsuccinate

Uniqueness

Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate is unique due to its specific ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H18O7

Molecular Weight

262.26 g/mol

IUPAC Name

dimethyl (2S,3S)-3-butanoyloxy-2-hydroxy-2-methylbutanedioate

InChI

InChI=1S/C11H18O7/c1-5-6-7(12)18-8(9(13)16-3)11(2,15)10(14)17-4/h8,15H,5-6H2,1-4H3/t8-,11+/m1/s1

InChI Key

VOMYKASIOYNQHX-KCJUWKMLSA-N

Isomeric SMILES

CCCC(=O)O[C@H](C(=O)OC)[C@@](C)(C(=O)OC)O

Canonical SMILES

CCCC(=O)OC(C(=O)OC)C(C)(C(=O)OC)O

Origin of Product

United States

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